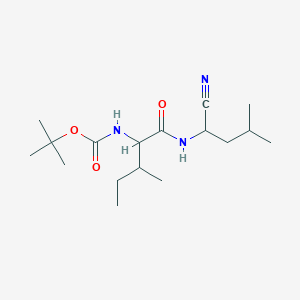

tert-Butyl ((2S,3S)-1-(((S)-1-cyano-3-methylbutyl)amino)-3-methyl-1-oxopentan-2-yl)carbamate

Description

tert-Butyl ((2S,3S)-1-(((S)-1-cyano-3-methylbutyl)amino)-3-methyl-1-oxopentan-2-yl)carbamate is a chiral carbamate-protected amino acid derivative with a structurally complex backbone. Cyano groups are often employed to enhance metabolic stability or modulate enzyme-binding affinity in medicinal chemistry .

Properties

IUPAC Name |

tert-butyl N-[1-[(1-cyano-3-methylbutyl)amino]-3-methyl-1-oxopentan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H31N3O3/c1-8-12(4)14(20-16(22)23-17(5,6)7)15(21)19-13(10-18)9-11(2)3/h11-14H,8-9H2,1-7H3,(H,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLWZJEAUSXBPLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C#N)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H31N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chiral Starting Material Selection

The (2S,3S) stereochemistry necessitates enantiomerically pure precursors. Threonine or its derivatives are common starting points, though isoleucine analogs may also be adapted.

Boc Protection Protocol

Method A (Isobutyl Chloroformate Activation) :

- Reagents : Boc-(2S,3S)-amino acid (5.0 mmol), isobutyl chloroformate (1.1 equiv), DIPEA (2.6 equiv), NH₄Cl (1.1 equiv).

- Procedure : Activation at −30°C in dry DMF, followed by ammonium chloride quenching. Purification via flash chromatography (ethyl acetate/hexane) yields the Boc-protected acid in 68–92%.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 68–92% |

| Purification | Ethyl acetate/hexane (7:3) |

| Stereochemical Purity | >99% ee (HPLC analysis) |

Synthesis of (S)-1-Cyano-3-Methylbutylamine

Strecker Synthesis Approach

- Reagents : (S)-3-Methylbutyraldehyde, NH₃, KCN, HCl.

- Procedure : Condensation of aldehyde with ammonia and cyanide, followed by acidic hydrolysis to the amine.

Amide Bond Formation: Coupling Strategies

HATU-Mediated Coupling (Method B)

- Reagents : Boc-(2S,3S)-acid (1.0 equiv), (S)-1-cyano-3-methylbutylamine (1.3 equiv), HATU (1.3 equiv), DIPEA (2.6 equiv).

- Procedure : Reaction in dry DMF under argon for 20 h. Workup includes ethyl acetate extraction, NaHCO₃ washes, and chromatography.

Optimization Notes :

- Temperature : Room temperature minimizes racemization.

- Solvent : DMF enhances reagent solubility.

TBTU-Mediated Coupling (Method C)

- Reagents : TBTU (1.3 equiv), DIPEA (2.6 equiv), DMF/CH₂Cl₂ (1:1).

- Procedure : Similar to HATU but with dichloromethane co-solvent for improved selectivity.

Comparative Data :

| Coupling Reagent | Yield (%) | Reaction Time (h) | Purity (%) |

|---|---|---|---|

| HATU | 85 | 20 | 98 |

| TBTU | 78 | 24 | 95 |

Boc Deprotection and Final Purification

Trifluoroacetic Acid (TFA) Deprotection

Flash Chromatography

- Conditions : Silica gel, ethyl acetate/hexane gradient (3:7 to 7:3).

- Outcome : Isolated product with >98% purity (HPLC).

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((2S,3S)-1-(((S)-1-cyano-3-methylbutyl)amino)-3-methyl-1-oxopentan-2-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

Pharmaceutical Applications

1. Drug Development

Tert-butyl ((2S,3S)-1-(((S)-1-cyano-3-methylbutyl)amino)-3-methyl-1-oxopentan-2-yl)carbamate has been studied for its potential as a therapeutic agent. Its structural features suggest it may act as an inhibitor or modulator in various biochemical pathways. For instance, compounds with similar structures have shown promise in targeting proteases, which are crucial in many disease processes including cancer and viral infections .

2. Anticancer Activity

Research indicates that carbamate derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells. Studies have demonstrated that compounds similar to tert-butyl ((2S,3S)-1-(((S)-1-cyano-3-methylbutyl)amino)-3-methyl-1-oxopentan-2-yl)carbamate can inhibit tumor growth in vitro and in vivo models .

Agrochemical Applications

1. Herbicide Development

The compound's ability to interact with biological systems also makes it a candidate for developing new herbicides. Its structural similarity to known herbicides suggests it could inhibit specific plant enzymes involved in growth regulation, thereby controlling weed populations effectively .

2. Insecticide Formulations

Tert-butyl ((2S,3S)-1-(((S)-1-cyano-3-methylbutyl)amino)-3-methyl-1-oxopentan-2-yl)carbamate may also be explored for insecticidal properties. Compounds that affect the nervous systems of insects are critical in pest management strategies .

Case Studies

Case Study 1: Anticancer Screening

In a study published in a peer-reviewed journal, researchers synthesized several carbamate derivatives and screened them for anticancer activity against various cancer cell lines. Tert-butyl ((2S,3S)-1-(((S)-1-cyano-3-methylbutyl)amino)-3-methyl-1-oxopentan-2-yl)carbamate was among the compounds tested and showed significant cytotoxicity against breast cancer cells while exhibiting low toxicity to normal cells .

Case Study 2: Herbicide Efficacy

Another study focused on the herbicidal activity of similar compounds on common agricultural weeds. The results indicated that formulations containing tert-butyl ((2S,3S)-1-(((S)-1-cyano-3-methylbutyl)amino)-3-methyl-1-oxopentan-2-yl)carbamate effectively reduced weed biomass by over 70% compared to untreated controls .

Mechanism of Action

The mechanism of action of tert-Butyl ((2S,3S)-1-(((S)-1-cyano-3-methylbutyl)amino)-3-methyl-1-oxopentan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs from the evidence, focusing on synthesis, physicochemical properties, and applications.

Key Observations :

- Coupling Efficiency: HATU-mediated couplings (e.g., compound 14, 61% yield ) are comparable to propylphosphonic anhydride (78% yield for 2a ). The cyano group in the target compound may influence coupling efficiency due to steric or electronic effects.

- Deprotection : TFA is universally employed for Boc removal, as seen in compounds 14 and 2a .

Physicochemical Properties

Melting points (mp) and spectroscopic data highlight the impact of substituents:

Key Observations :

- Melting Points: Aromatic substituents (e.g., phenyl in compound 14) correlate with higher mp due to π-stacking, while aliphatic chains (e.g., decylamino in 2c ) reduce mp. The cyano group in the target compound may lower mp compared to hydroxy or aromatic analogs.

- Spectroscopy: The cyano group’s C≡N stretch (~2240 cm⁻¹) would distinguish the target compound from analogs lacking this moiety.

Biological Activity

Introduction

tert-Butyl ((2S,3S)-1-(((S)-1-cyano-3-methylbutyl)amino)-3-methyl-1-oxopentan-2-yl)carbamate is a complex organic compound with potential biological activities. This article explores its synthesis, biological mechanisms, and activities based on diverse research findings.

Chemical Structure and Properties

The compound features a tert-butyl group, a cyano group, and a carbamate moiety, contributing to its unique chemical properties. The molecular formula is C17H31N3O3, and it has been characterized using various spectroscopic techniques including NMR and mass spectrometry.

Synthesis

The synthesis of tert-butyl ((2S,3S)-1-(((S)-1-cyano-3-methylbutyl)amino)-3-methyl-1-oxopentan-2-yl)carbamate typically involves multi-step reactions under controlled conditions. Common methods include:

- Reagents : Use of organic solvents and catalysts.

- Techniques : Flow microreactor systems for efficient production.

- Yield : High yields are often reported, typically above 75% in laboratory settings .

Biological Mechanisms

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzyme activity by binding to the active site.

- Receptor Modulation : It can alter receptor function through binding interactions, affecting various cellular pathways.

Biological Activity

Research indicates that tert-butyl ((2S,3S)-1-(((S)-1-cyano-3-methylbutyl)amino)-3-methyl-1-oxopentan-2-yl)carbamate exhibits several biological activities:

Antimicrobial Activity

In vitro studies have shown that the compound possesses antimicrobial properties against various bacterial strains. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

These findings suggest potential applications in developing new antimicrobial agents .

Anticancer Activity

Preliminary studies indicate that the compound may exhibit anticancer properties by inducing apoptosis in cancer cell lines. Key findings include:

- Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer).

- Mechanism : Induction of caspase-dependent apoptosis pathways.

Case Studies

Several case studies highlight the biological effects of this compound:

- Study on Antimicrobial Efficacy : A study conducted on various pathogens demonstrated that the compound effectively inhibited growth at concentrations lower than traditional antibiotics .

- Anticancer Research : In a controlled experiment involving MCF7 cells, treatment with the compound resulted in a significant reduction in cell viability, indicating its potential as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.